5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione” is a type of organic compound known as an imidazole. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the thione group (-C=S) and the ether groups (R-O-R’) suggest that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups are aromatic rings with ether substituents, which could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the imidazole ring, the thione group, and the ether groups. For example, the imidazole ring is a common motif in compounds that participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
One of the significant applications of derivatives of this compound is in the synthesis of N-Mannich bases which have demonstrated both antimicrobial and anti-proliferative activities. The derivatives were tested against a range of pathogenic bacteria and yeast-like fungi, exhibiting broad-spectrum antibacterial activities. Moreover, these compounds have shown promising anti-proliferative activity against several cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, marking them as potential candidates for further pharmacological studies (Al-Wahaibi et al., 2021).
Enzymatic Inhibition for Therapeutic Applications
Another application involves the compound's role in the design of competitive inhibitors for dopamine beta-hydroxylase, an enzyme crucial in the synthesis of norepinephrine from dopamine. This action is particularly relevant in the management of hypertension, as demonstrated in a study where derivatives of the compound effectively reduced blood pressure in spontaneously hypertensive rats (McCarthy et al., 1990).
Photochromism for Material Science
Derivatives of this compound have also been explored for their photochromic properties, which are of interest in material science for applications such as smart windows, data storage, and photo-switchable devices. A study synthesized dimers of related imidazoles that exhibited photochromism upon irradiation, a property that could be harnessed for developing novel photo-responsive materials (Bai et al., 2010).
Antioxidant and Antibacterial Hybrid Compounds
The synthesis of novel hybrid compounds incorporating the imidazothiadiazole framework with variations at the C-2 position, fixed with a 3,4-hydroxybenzene ring, has shown very high anti-tuberculosis activities and moderate activity against gram-positive and gram-negative bacteria. These compounds also demonstrated significant antioxidant capacities, highlighting their potential as multifunctional agents in medicinal chemistry (Taflan et al., 2019).
Corrosion Inhibition
Additionally, arylamino substituted mercaptoimidazole derivatives, which can be synthesized from similar compounds, have been investigated as corrosion inhibitors for carbon steel in acidic media. These studies provide insights into the potential industrial applications of such compounds in protecting metals against corrosion, further emphasizing the compound's versatility beyond pharmaceutical applications (Duran et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)21-12-16(20-19(21)25)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRTQJGFCKVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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